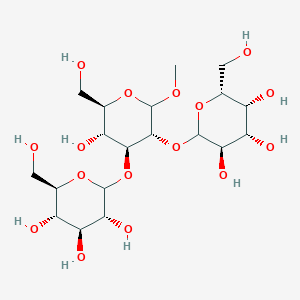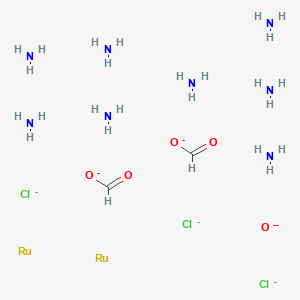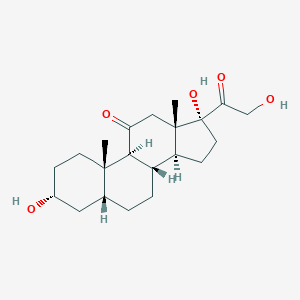
4-(2-甲基-1,3-噻唑-4-基)苯甲醛
描述
The compound 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde is a benzaldehyde derivative that is expected to have a thiazole ring attached to the benzene ring. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the 2-methyl substitution indicates a methyl group attached to the second carbon of the thiazole ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde.
Synthesis Analysis
The synthesis of related thiazole compounds often involves the alkylation of thiazole derivatives followed by various condensation reactions. For instance, 4- and 5-methyl thiazole derivatives have been alkylated and used to promote benzoin condensation of benzaldehyde . Additionally, one-pot synthesis methods have been developed for thiazole compounds, which offer advantages such as operational simplicity and mild reaction conditions . These methods could potentially be adapted for the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using techniques such as X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations . These studies provide detailed information on the geometry, vibrational modes, and electronic structure of the molecules. For 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, similar analytical techniques could be employed to determine its precise molecular structure and confirm the position of substituents on the thiazole and benzene rings.
Chemical Reactions Analysis
Thiazole derivatives are known to participate in various chemical reactions. They can form Schiff bases, undergo cyclocondensation, and react with different reagents to form a wide array of products . The reactivity of the aldehyde group in 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde would likely allow it to undergo similar reactions, potentially leading to the formation of novel compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and fluorescence properties, have been characterized . These properties are influenced by the molecular structure, particularly the substituents attached to the core rings. The presence of a 2-methyl group on the thiazole ring and an aldehyde group on the benzene ring would affect the compound's physical properties, such as its melting point and solubility, as well as its chemical properties, including reactivity and potential for forming molecular aggregates .
科学研究应用
促进苯酮缩合反应
4-和5-甲基噻唑衍生物,如4-(2-甲基-1,3-噻唑-4-基)苯甲醛,在有机离子液体(OILs)的合成中起着关键作用。这些OILs与三乙胺结合后,显著促进苯甲醛的苯酮缩合反应,这是有机合成中的关键反应(Davis & Forrester, 1999)。
抗菌活性
从涉及4-(2-甲基-1,3-噻唑-4-基)苯甲醛的反应合成的衍生物化合物表现出有希望的抗菌性能。例如,苯甲醛[4-(4-溴苯基)噻唑-2-基]腙已显示出对白念珠菌的潜在活性,突显了它们在开发新的抗菌剂中的重要性(Ramadan, 2010)。
缓蚀作用
从4-(2-甲基-1,3-噻唑-4-基)苯甲醛与各种苯甙缩合合成的化合物已经评估其缓蚀效果。这些研究揭示了某些衍生物表现出高缓蚀效率,使它们在保护金属免受腐蚀方面具有价值(Nayak & Bhat, 2023)。
生物活性
已经探索了涉及4-(2-甲基-1,3-噻唑-4-基)苯甲醛的新型生物活性衍生物的合成,展示了一系列生物活性。这些活性包括抗菌、抗真菌和抗氧化性能,突显了该化合物在药物化学中的多功能性(Zia-ur-Rehman et al., 2009;Jaishree et al., 2012)。
抗高血糖活性
已经测试了4-(2-甲基-1,3-噻唑-4-基)苯甲醛的衍生物的抗高血糖活性,显示出降低血糖水平的有希望结果。这突显了其在糖尿病管理中的潜在应用(Imran, Yar, & Khan, 2009)。
属性
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOQFIBKXJGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356263 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde | |
CAS RN |
127406-11-5 | |
| Record name | 4-(2-Methyl-4-thiazolyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)



